molecular formula C12H18O2 B15468323 2-(2-Methylpentan-2-yl)benzene-1,4-diol CAS No. 53918-50-6

2-(2-Methylpentan-2-yl)benzene-1,4-diol

Cat. No.: B15468323
CAS No.: 53918-50-6
M. Wt: 194.27 g/mol
InChI Key: WWAUXRVRDGKTTA-UHFFFAOYSA-N
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Description

2-(2-Methylpentan-2-yl)benzene-1,4-diol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This substituted benzenediol features a hydroquinone core structure, which is known for its redox-active properties, grafted with a 2-methylpentan-2-yl substituent . This structure classifies it among alkylated dihydroxybenzenes, which are of significant interest in scientific research. While specific biological data for this compound is limited in the public domain, related (furan-2-yl)methylated benzene diols and triols have been identified as a novel class of bitter compounds formed during the roasting of coffee, suggesting a potential research interest in the role of such compounds as flavor and taste molecules in food chemistry . The presence of the two hydroxyl groups on the benzene ring makes it a candidate for studies involving antioxidant activity, polymer chemistry, and as a synthetic intermediate for more complex molecules . The mechanism of action for compounds of this type often involves their ability to participate in hydrogen bonding and act as donors in redox reactions, which can be pivotal in various chemical and biological processes . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

53918-50-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(2-methylpentan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C12H18O2/c1-4-7-12(2,3)10-8-9(13)5-6-11(10)14/h5-6,8,13-14H,4,7H2,1-3H3

InChI Key

WWAUXRVRDGKTTA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1=C(C=CC(=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-methylpentan-2-yl)benzene-1,4-diol, highlighting their substituents, sources, and biological or functional properties:

Compound Name Substituents Source/Application Key Properties/Activities Reference
2-(12-Mercaptododecyl)benzene-1,4-diol C12 alkyl chain with terminal thiol Synthetic (AuNP functionalization) Stabilizes AuNP via thiol-gold interactions; electrochemical conversion to quinone
2-(1-Methyl-octyl)-benzene-1,4-diol C8 branched alkyl (1-methyl-octyl) Microbial metabolite (from 4-nonylphenol degradation) Identified via HPLC-MS/NMR; intermediate in environmental contaminant degradation
(E)-2-(Hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol Hept-1-enyl, hydroxymethyl, and prenyl (3-methylbut-2-enyl) groups Fungal secondary metabolite (Eurotium repens) Antimalarial (IC50 ~1.48 µM), antileishmanial, and opioid/cannabinoid receptor affinity
2-(3-Methylbut-2-en-1-yl)benzene-1,4-diol Prenyl (3-methylbut-2-enyl) group Synthetic (toluquinol-based antitumor compounds) Evaluated for antitumor activity; structural simplicity aids in drug design
2-(3-Methylbut-2-enyl)benzene-1,4-diol Mono-prenyl group Fungal toxin (purified via RP-HPLC) Antimicrobial activity; role in fungal secondary metabolism
(R,Z)-2-(3-Hydroxy-3,7-dimethylocta-1,6-dien-1-yl)benzene-1,4-diol Hydroxylated isoprenoid chain Natural product (liverwort Radula acuta) Anti-inflammatory activity (inhibits IL-18, iNOS, TNF-α in RAW264.7 cells)

Key Structural and Functional Differences :

Substituent Complexity :

  • The target compound’s 2-methylpentan-2-yl group is less sterically hindered compared to the hept-1-enyl-prenyl substituents in Eurotium metabolites, which exhibit enhanced bioactivity due to extended hydrophobic interactions .
  • Thiolated analogs (e.g., 2-(12-mercaptododecyl)benzene-1,4-diol) prioritize surface binding (e.g., AuNP stabilization) over redox activity , unlike diols with prenyl groups, which often participate in electron transfer or receptor binding .

Biological Activity: Antimicrobial vs. Antitumor: Prenylated derivatives (e.g., 2-(3-methylbut-2-enyl)benzene-1,4-diol) show broad antimicrobial activity , while toluquinol-based analogs (e.g., 2-(3-methylbut-2-en-1-yl)benzene-1,4-diol) are optimized for cytotoxicity in cancer cells . Receptor Binding: Fungal metabolites with unsaturated side chains (e.g., hept-1-enyl groups) exhibit dual affinity for opioid and cannabinoid receptors, likely due to conformational flexibility .

Environmental Relevance: Branched alkyl derivatives like 2-(1-methyl-octyl)-benzene-1,4-diol are critical intermediates in microbial degradation pathways for pollutants (e.g., nonylphenol) , whereas synthetic analogs focus on material science or medicinal chemistry applications .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 2-(1-Methyl-octyl)-benzene-1,4-diol (E)-2-(Hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol
Molecular Weight ~238.3 g/mol (estimated) 278.4 g/mol 388.5 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) 4.8 5.2 (enhanced by unsaturated chains)
Key Functional Groups Tertiary alkyl, diol Branched alkyl, diol Unsaturated alkyl, hydroxymethyl, diol

Q & A

Q. What are the optimal synthetic routes for 2-(2-Methylpentan-2-yl)benzene-1,4-diol in academic laboratories?

Methodological Answer:

  • Friedel-Crafts Alkylation : React hydroquinone with 2-methylpentan-2-yl halides (e.g., chloride or bromide) using Lewis acid catalysts (AlCl₃ or FeCl₃) in anhydrous dichloromethane. Maintain temperatures at 0–5°C to suppress polyalkylation .
  • Purification : Recrystallize the crude product from ethanol/water (3:1 v/v) to achieve >90% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of hydroquinone to alkyl halide) and catalyst loading (10 mol%) to maximize efficiency .

Q. Which analytical techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and tert-alkyl group integration. Compare chemical shifts with analogous compounds (e.g., 2-(trifluoromethyl)benzene-1,4-diol, δ 6.75–7.10 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: 208.1464) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm planarity around the benzene ring and steric effects of the tert-alkyl group .

Q. How does the tert-alkyl substituent influence solubility and stability?

Methodological Answer:

  • Solubility : The bulky 2-methylpentan-2-yl group enhances lipophilicity, reducing water solubility (<1 mg/mL). Use polar aprotic solvents (DMSO, DMF) for in vitro assays .
  • Oxidative Stability : The tert-alkyl group stabilizes the diol via steric hindrance, delaying oxidation to quinones. Monitor degradation under ambient light using UV-Vis spectroscopy (λmax = 290 nm) .

Advanced Research Questions

Q. What computational strategies predict the redox behavior of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to calculate bond dissociation energies (BDEs) of O–H groups. Lower BDEs (<85 kcal/mol) correlate with higher antioxidant activity .
  • Solvent Effects : Use the polarizable continuum model (PCM) to simulate redox potentials in aqueous and nonpolar environments. Compare with experimental cyclic voltammetry data .

Q. How can contradictory reports on biological activity be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing tert-alkyl with trifluoromethyl) and test against control compounds. For example, tert-alkyl groups may reduce antimicrobial efficacy compared to electron-withdrawing groups (e.g., –CF₃) due to steric effects .
  • Standardized Assays : Replicate assays under controlled conditions (e.g., pH 7.4, 37°C) to minimize variability. Use positive controls like ascorbic acid for antioxidant studies .

Q. What catalytic systems enable selective functionalization of the diol moiety?

Methodological Answer:

  • Organocatalysis : Employ proline-derived catalysts for asymmetric oxidation to chiral quinones. For example, Wang’s oxa-Michael–Michael–aldol cascade achieves enantioselective cyclization (55% yield, >90% ee) .
  • Transition Metal Catalysis : Use Pd/C or Ru complexes for regioselective O-alkylation. Optimize solvent (THF) and temperature (60°C) to avoid overfunctionalization .

Key Research Recommendations

  • Mechanistic Studies : Use isotopic labeling (2H^2H, 18O^{18}O) to trace oxidation pathways .
  • Biological Screening : Prioritize assays for neuroprotective and anticancer activity, leveraging the compound’s redox-modulating properties .
  • Advanced Characterization : Apply in-situ Raman spectroscopy to monitor real-time reaction dynamics .

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